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Compound of Interest

Compound Name: Ethyl tridecanoate

Cat. No.: B15547349

Spectroscopic Profile of Ethyl Tridecanoate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Ethyl tridecanoate (C15H3002), a fatty acid ethyl ester. The information presented herein is
crucial for the identification, characterization, and quality control of this compound in research
and development settings. This document summarizes nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in structured tables and outlines generalized
experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. The following tables summarize the proton (*H) and carbon-13 (33C) NMR data for
Ethyl tridecanoate.

Table 1: *H NMR Spectroscopic Data for Ethyl Tridecanoate
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

4,12 Quartet 2H -O-CH2-CHs

2.28 Triplet 2H -CH2-COO-

1.62 Quintet 2H -CH2-CH2-COO-

1.25 Multiplet 18H -(CHz)o-

0.88 Triplet 3H -CHs

1.25 Triplet 3H -O-CHz2-CHs

Table 2: 3C NMR Spectroscopic Data for Ethyl Tridecanoate[1]

Chemical Shift (ppm) Assighment
173.9 C=0

60.1 -O-CH2-CHs
34.4 -CH2-COO-

31.9 -(CH2)n-

29.6 -(CH2)n-

29.4 -(CH2)n-

29.3 -(CH2)n-

29.2 -(CH2)n-

25.0 -CH2-CH2-COO-
22.7 -CHz-CHs (alkyl chain)
14.3 -O-CH2-CHs
14.1 -CHs (alkyl chain)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for Ethyl tridecanoate are presented in Table 3. Esters are
known to exhibit a strong carbonyl (C=0) stretching vibration and two C-O stretching bands.[2]

[3]

Table 3: IR Spectroscopic Data for Ethyl Tridecanoate

Wavenumber (cm—?) Intensity Assignment

2925 Strong C-H stretch (alkane)
2854 Strong C-H stretch (alkane)
1742 Strong C=0 stretch (ester)
1465 Medium C-H bend (alkane)
1377 Medium C-H bend (alkane)
1175 Strong C-O stretch (ester)
1035 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Ethyl Tridecanoate
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miz Relative Intensity (%) Assighment

242.2 15 [M]* (Molecular lon)

197.1 10 [M - OCH2CHs]*

155.1 25 [CH3(CH2)10COJ*

1011 100 [CH2=C(OH)OCH2CHs]*
(McLafferty rearrangement)

88.1 80 [CH2=C(OH)OC:zHs]* fragment

73.1 40 [COOCH2CHs]*

43.1 55 [CsH7]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Ethyl
tridecanoate. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy: A sample of Ethyl tridecanoate is dissolved in an appropriate deuterated
solvent, typically chloroform-d (CDCIs), and transferred to an NMR tube. *H and 3C NMR
spectra are acquired on a spectrometer, such as a Varian A-60 or a Bruker instrument.[4] For
1H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of
scans are averaged to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled
sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

IR Spectroscopy: Infrared spectra can be obtained using various techniques. For a liquid
sample like Ethyl tridecanoate, Attenuated Total Reflectance (ATR) is a common method. A
small drop of the neat liquid is placed on the ATR crystal (e.g., DuraSamplIR II) of an FT-IR
spectrometer, such as a Bruker Tensor 27 FT-IR, and the spectrum is recorded.[4][5]
Alternatively, the sample can be analyzed as a thin film between KBr plates.[4] The spectrum is
typically recorded over the range of 4000-400 cm~—1.
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Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer coupled
with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is
injected into the GC, where it is vaporized and separated from any impurities. The separated
compound then enters the mass spectrometer, where it is ionized, commonly by electron
ionization (EI).[6][7] The resulting ions are separated based on their mass-to-charge ratio (m/z)
and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
compound like Ethyl tridecanoate.
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Caption: Workflow for the spectroscopic analysis of Ethyl tridecanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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